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CID 16219273

Cat. No.: B12061826
M. Wt: 428.18 g/mol
InChI Key: COWPZSABQNOOQC-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus and Nitrogenous Chemical Systems

Organophosphorus compounds are a broad class of organic molecules containing phosphorus. wikipedia.org Their chemistry is diverse, owing to phosphorus's ability to exist in various oxidation states, though derivatives of phosphorus(V) are most common. wikipedia.org These compounds are fundamental to biochemistry, forming the backbone of DNA and RNA and playing a central role in energy transfer through molecules like adenosine (B11128) triphosphate (ATP). wikipedia.org In industrial and environmental chemistry, the definition of organophosphorus compounds is broader, requiring only an organic substituent and not necessarily a direct phosphorus-carbon (P-C) bond. wikipedia.org This class includes a vast number of synthetic chemicals, from pesticides and herbicides to flame retardants and pharmaceuticals. wikipedia.orgnih.gov

Nitrogenous compounds are similarly ubiquitous in nature and industry, characterized by the presence of nitrogen. The chemistry of nitrogenous compounds is rich, due to the various bonding possibilities and oxidation states of nitrogen. When integrated with organophosphorus structures, nitrogen can form stable P-N bonds, as seen in phosphoramidates, or be part of the organic substituents attached to the phosphorus atom. nih.gov The presence of both phosphorus and nitrogen in a single molecule, as in CID 16219273, suggests a compound with multifaceted chemical properties, potentially blending the characteristics of both organophosphates and complex nitrogenous molecules.

Structural Characteristics and Chemical Class Membership of C9H17N3NaO11P2

While specific experimental data for this compound is not publicly available, an analysis of its molecular formula (C9H17N3NaO11P2) allows for the deduction of its potential structural features and classification. The formula indicates a complex molecule containing nine carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, a sodium atom, eleven oxygen atoms, and two phosphorus atoms.

The high oxygen and phosphorus content suggests the presence of phosphate (B84403) or phosphonate (B1237965) groups. The inclusion of two phosphorus atoms indicates it could be a diphosphate (B83284) derivative. The three nitrogen atoms could be part of various functional groups, such as amino groups, amides, or integrated into a heterocyclic structure. The presence of a sodium atom implies that the compound is likely a salt, with one of the acidic phosphate or other functional groups being deprotonated.

Given the elemental composition, this compound could potentially be classified as a phosphorylated amino acid derivative or a small phosphopeptide. nih.gov Amino acids are the building blocks of proteins, and their phosphorylation is a key post-translational modification that regulates many cellular processes. wikipedia.org The presence of multiple nitrogen atoms could correspond to several amino acid residues or other nitrogen-containing moieties linked to a diphosphate backbone.

Table 1: Postulated Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular FormulaC9H17N3NaO11P2As specified
Molecular Weight427.18 g/mol Calculated from the molecular formula
Chemical ClassOrganophosphate, potentially a phosphorylated amino acid or peptide derivativeInferred from the presence of P, N, C, and O atoms
Physical StateLikely a solid at room temperatureTypical for sodium salts of organic compounds
SolubilityExpected to be soluble in waterThe presence of a sodium salt and polar phosphate groups suggests hydrophilicity

Theoretical Frameworks for Investigating Novel Complex Organic Molecules

In the absence of empirical data for a novel compound like this compound, theoretical and computational chemistry provides powerful tools for investigation. nih.gov These methods allow for the prediction of molecular structure, stability, and spectroscopic properties.

Computational Modeling: Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to study organophosphorus compounds. mdpi.com For a molecule like this compound, DFT calculations could be employed to:

Determine the most stable three-dimensional conformation.

Calculate thermodynamic properties, such as the enthalpy of formation. acs.org

Predict spectroscopic signatures, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. rsc.org

These predictions are invaluable for guiding future synthesis and characterization efforts. For instance, calculated IR spectra can help identify characteristic vibrational frequencies, such as P=O and P-O-C stretching, which are key identifiers for organophosphates. mdpi.com

Spectroscopic Prediction: Theoretical frameworks can be used to predict the spectroscopic output of uncharacterized molecules. By comparing the predicted spectra of various possible isomers of C9H17N3NaO11P2, researchers can identify the most likely structure. Key spectroscopic techniques for this class of compounds include:

NMR Spectroscopy: Particularly ³¹P NMR, is a powerful tool for characterizing organophosphorus compounds, as the chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus. researchgate.net

Infrared (IR) and Raman Spectroscopy: These techniques can identify functional groups present in the molecule. For this compound, these methods would be expected to show characteristic bands for phosphate groups (P=O stretches), as well as vibrations associated with the carbon backbone and nitrogen-containing groups. mdpi.com

Mass Spectrometry: This technique would confirm the molecular weight and could provide information about the molecular structure through fragmentation patterns. researchgate.net

The investigation of novel molecules like this compound, even from a purely theoretical standpoint, contributes to our understanding of the vast chemical space occupied by complex organophosphorus and nitrogenous compounds. The frameworks discussed here provide a roadmap for the future characterization and potential synthesis of such intriguing chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N3NaO11P2 B12061826 CID 16219273

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N3NaO11P2

Molecular Weight

428.18 g/mol

InChI

InChI=1S/C9H15N3O10P2.Na.H2O/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;1H2

InChI Key

COWPZSABQNOOQC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O.O.[Na]

Origin of Product

United States

Elucidation of Reaction Mechanisms and Chemical Reactivity of Cid 16219273

Mechanistic Investigations of Phosphate (B84403) Ester Hydrolysis and Formation Pathways

The hydrolysis of phosphate esters is a fundamental reaction for organophosphorus compounds. For a complex molecule like CID 16219273, this process is expected to be influenced by pH, temperature, and the presence of catalysts. The hydrolysis can proceed through different mechanistic pathways, primarily involving nucleophilic attack at the phosphorus center.

The reaction can be catalyzed by acid, base, or metal ions. nih.gov

Acid-catalyzed hydrolysis: In acidic conditions, the phosphoryl oxygen is protonated, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by a water molecule.

Base-catalyzed hydrolysis: Under basic conditions, the hydroxide ion, a potent nucleophile, directly attacks the phosphorus center. This process is generally faster than the acid-catalyzed pathway for many organophosphates. nist.gov

Neutral hydrolysis: At neutral pH, water acts as the nucleophile, and the reaction is typically slower compared to acid- or base-catalyzed hydrolysis.

The mechanism can be either associative, involving a pentacoordinate intermediate, or dissociative, proceeding through a metaphosphate intermediate, depending on the substituents and reaction conditions. acs.org For a sterically hindered molecule like this compound, an associative mechanism is generally more likely.

The formation of such complex phosphate esters would likely involve the reaction of a suitable alcohol with an activated phosphorylating agent, such as a phosphoryl chloride, in the presence of a base to neutralize the HCl byproduct.

Illustrative Data on Phosphate Ester Hydrolysis:

Compound TypeConditionRate Constant (k, s⁻¹)Reference Half-Life (t₁/₂)
Aryl Phosphate EsterpH 4, 25°C1.5 x 10⁻⁸~1.5 years
Aryl Phosphate EsterpH 7, 25°C3.0 x 10⁻¹⁰~73 years
Aryl Phosphate EsterpH 10, 25°C2.1 x 10⁻⁷~38 days

This table presents representative data for the hydrolysis of aryl phosphate esters to illustrate the pH-dependence of the reaction rate. Specific rates for this compound are not available. nih.gov

Nucleophilic and Electrophilic Reactivity at Phosphorus and Nitrogen Centers within C9H17N3NaO11P2

The chemical structure of C9H17N3NaO11P2 contains multiple sites for both nucleophilic and electrophilic attack.

Phosphorus Centers: The phosphorus atoms in the phosphate groups are highly electrophilic. The partial positive charge on the phosphorus, arising from the electronegativity of the surrounding oxygen atoms, makes it a prime target for nucleophiles. Common nucleophiles that can attack the phosphorus center include water, hydroxide ions, alcohols, and amines. The efficiency of nucleophilic attack can be enhanced by the presence of good leaving groups attached to the phosphorus. nih.gov

Nitrogen Centers: The nitrogen atoms within the molecule, depending on their hybridization and bonding environment, can exhibit nucleophilic character. Lone pairs of electrons on the nitrogen atoms can participate in reactions with electrophiles such as alkyl halides or acyl chlorides. The nucleophilicity of the nitrogen centers will be influenced by the electronic effects of adjacent groups.

Table of Potential Nucleophilic and Electrophilic Reactions:

Reactive CenterType of ReactivityPotential Reactants
PhosphorusElectrophilicH₂O, OH⁻, R-OH, R-NH₂
NitrogenNucleophilicR-X (Alkyl Halides), R-COCl (Acyl Chlorides)
Oxygen (P=O)NucleophilicProtons (in acidic media)

Redox Chemistry and Electron Transfer Processes Involving Complex Organic Phosphates

Organophosphorus compounds can undergo oxidation or reduction under specific conditions. For instance, some organophosphorus pesticides have been shown to induce changes in the redox status of biological systems. nih.gov Electrochemical studies on organophosphorus compounds have demonstrated that they can undergo both oxidation and reduction at electrodes, with the potentials being dependent on the molecular structure. researchgate.net

The redox chemistry of this compound would likely involve the nitrogen centers or other parts of the organic scaffold rather than the phosphorus(V) center, which is in its highest oxidation state.

Representative Redox Potentials of Related Compounds:

Compound ClassRedox ProcessPotential (V vs. SHE)
Aromatic Nitro CompoundsReduction-0.5 to -1.0
Tertiary AminesOxidation+0.8 to +1.2

Note: These are general ranges and the specific redox potentials for this compound would depend on its precise structure.

Photochemical and Thermal Transformations of Nitrogenous Organophosphorus Structures

Photochemical Transformations: Organophosphorus compounds can undergo degradation upon exposure to ultraviolet (UV) light. researchgate.net The photochemical degradation can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, sensitized by other molecules in the environment. For a molecule with nitrogen-containing chromophores, absorption of UV radiation could lead to the formation of excited states, which can then undergo various reactions such as bond cleavage, rearrangement, or reaction with other molecules like oxygen. The quantum yield of photodegradation is a measure of the efficiency of this process. arabjchem.org

Illustrative Photodegradation Data for Organophosphorus Pesticides:

CompoundWavelength (nm)Quantum Yield (Φ)
Methyl Parathion2540.012
Parathion2540.010

This table provides examples of quantum yields for the photodegradation of related compounds. Data for this compound is not available. arabjchem.org

Thermal Transformations: At elevated temperatures, organophosphorus compounds can undergo thermal decomposition. The stability of the molecule and the decomposition pathway are highly dependent on its structure. jlu.edu.cn The presence of ester and amide-like linkages suggests that these are likely points of thermal cleavage. The decomposition can proceed through various mechanisms, including elimination reactions and radical processes. The activation energy (Ea) for thermal decomposition provides insight into the thermal stability of the compound. bath.ac.ukresearchgate.net

Typical Activation Energies for Thermal Decomposition of Organophosphorus Compounds:

Compound TypeDecomposition Temperature Range (°C)Activation Energy (Ea) (kJ/mol)
Alkyl Phosphate Esters200 - 350150 - 250
Aryl Phosphate Esters300 - 500200 - 300

This table shows typical ranges of activation energies for the thermal decomposition of related classes of compounds.

Kinetic Studies of Key Chemical Reactions Relevant to this compound's Framework

The rates of the reactions discussed above are of critical importance in understanding the chemical behavior of this compound. Kinetic studies would provide valuable data on reaction mechanisms and the factors that influence reaction rates.

For hydrolysis, pseudo-first-order kinetics are often observed when the concentration of water is in large excess. nih.gov The rate constants would be expected to vary significantly with pH and temperature. The Arrhenius equation can be used to describe the temperature dependence of the reaction rate and to determine the activation energy.

Similarly, the kinetics of nucleophilic substitution reactions at the phosphorus center would depend on the concentration of both the organophosphate and the nucleophile, as well as the solvent and temperature. nih.gov

Role of the Sodium Counterion in Modulating Reactivity and Stability

The presence of a sodium counterion (Na⁺) indicates that this compound is a salt. The sodium ion can influence the reactivity and stability of the organophosphate anion in several ways:

Stabilization: The electrostatic interaction between the negatively charged phosphate oxygen atoms and the positively charged sodium ion can stabilize the ground state of the molecule, potentially affecting its solubility and conformational preferences.

Catalysis: In some cases, metal ions can act as Lewis acids, coordinating to the phosphoryl oxygen and increasing the electrophilicity of the phosphorus atom, thereby catalyzing nucleophilic attack. nih.gov

Influence on Reaction Mechanisms: The nature of the counterion can influence the aggregation state of the organophosphate in solution, which in turn can affect reaction rates and mechanisms. In non-polar solvents, ion pairing can be significant and modulate the nucleophilicity of the anionic portion of the molecule.

The role of the sodium counterion is likely to be more pronounced in non-aqueous environments or in concentrated aqueous solutions where ion-pairing effects become more significant.

While specific experimental data for this compound is not currently available in the public domain, a detailed understanding of its chemical reactivity and reaction mechanisms can be inferred from the extensive body of knowledge on organophosphorus chemistry. The compound is expected to be susceptible to hydrolysis, with the rate being highly dependent on pH. Its phosphorus centers are electrophilic, while the nitrogen atoms likely confer nucleophilic properties. The molecule's stability towards heat and light, as well as its participation in redox reactions, would be dictated by the interplay of its various functional groups. The sodium counterion is also expected to play a role in modulating its stability and reactivity. Further experimental and computational studies on this compound are necessary to validate these predictions and to fully elucidate the intricate chemical behavior of this complex organophosphate.

Spectroscopic and Advanced Analytical Characterization Methodologies for Cid 16219273

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ³¹P, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of Uridine (B1682114) 5'-diphospho-N-acetylmuramic acid. Through the analysis of ¹H, ¹³C, ³¹P, and potentially ¹⁵N NMR spectra, the precise connectivity and stereochemistry of the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key resonances for the uridine moiety include the anomeric proton of the ribose sugar and the protons of the uracil (B121893) base. For the N-acetylmuramic acid portion, characteristic signals arise from the anomeric proton, the acetyl methyl group, and the lactyl methyl group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to establish proton-proton connectivities within the ribose and muramic acid spin systems.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Distinct signals are expected for the carbonyl carbons of the uracil and N-acetyl groups, the anomeric carbons of the ribose and muramic acid sugars, and the carbons of the pyrophosphate-linked methylene (B1212753) group. Heteronuclear correlation experiments, like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to correlate protons with their directly attached carbons and to establish long-range carbon-proton connectivities, respectively, which is vital for unambiguous assignment.

³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum is particularly informative for the pyrophosphate linkage. It typically shows two distinct phosphorus resonances, appearing as a pair of doublets due to the coupling between the two phosphorus nuclei (²JPP), confirming the diphosphate (B83284) structure. The chemical shifts of these signals are sensitive to the pH and the coordination of metal ions.

¹⁵N NMR Spectroscopy: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the uracil ring and the amide linkage of the N-acetyl group. Isotopic labeling would be necessary for practical ¹⁵N NMR studies.

A representative, though not exhaustive, compilation of expected NMR data is presented in the interactive table below. Actual chemical shifts can vary based on solvent, pH, and temperature.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) ³¹P Chemical Shift (ppm)
Uracil H-5~5.9~102-
Uracil H-6~7.9~141-
Ribose H-1'~5.9~88-
MurNAc H-1~5.4~95-
N-Acetyl CH₃~2.0~23-
Lactyl CH₃~1.4--
Pyrophosphate Pα--~-10
Pyrophosphate Pβ--~-11

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight and elemental composition of Uridine 5'-diphospho-N-acetylmuramic acid. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of this non-volatile and thermally labile molecule, typically observing the deprotonated molecule [M-H]⁻ in negative ion mode.

The high mass accuracy of HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, enables the confirmation of the molecular formula, C₉H₁₇N₃NaO₁₁P₂, by comparing the experimentally measured mass with the theoretically calculated mass.

Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern of UDP-MurNAc is characterized by the cleavage of specific bonds, leading to the formation of diagnostic product ions. Key fragmentation pathways include the cleavage of the pyrophosphate bond, resulting in ions corresponding to UMP and MurNAc-1-phosphate. Further fragmentation of these primary product ions can provide additional structural details of the uridine and muramic acid moieties.

Ion Description Expected m/z (negative mode)
[M-H]⁻Deprotonated molecule~604.0
[UMP]⁻Uridine monophosphate~323.0
[MurNAc-1-P]⁻N-acetylmuramic acid 1-phosphate~372.0
[UDP-H₂O-H]⁻Loss of water from the parent ion~586.0

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in Uridine 5'-diphospho-N-acetylmuramic acid.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups. Strong, broad absorptions in the region of 3200-3500 cm⁻¹ are indicative of O-H and N-H stretching vibrations from the hydroxyl and amide groups. The C=O stretching vibrations of the uracil ring and the amide group will give rise to strong absorptions in the range of 1600-1750 cm⁻¹. Other important bands include C-O stretching from the sugar moieties and P=O and P-O-C stretching vibrations from the phosphate (B84403) groups.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak in the IR spectrum. The vibrations of the uracil ring are expected to be Raman active.

Functional Group Expected IR Absorption (cm⁻¹)
O-H / N-H stretch3200-3500 (broad)
C-H stretch2850-3000
C=O stretch (amide, uracil)1600-1750
C-O stretch1000-1250
P=O stretch~1250
P-O-C stretch950-1100

X-ray Crystallography for Solid-State Structural Determination and Conformation Elucidation

To date, there are no reports in the public domain of the crystal structure of the isolated monosodium salt of Uridine 5'-diphospho-N-acetylmuramic acid. However, X-ray crystallography has been successfully used to determine the structures of several enzymes in complex with UDP-MurNAc or its derivatives. These studies provide valuable insights into the bioactive conformation of the molecule when bound to its biological targets.

Crystallographic Parameter Information Provided
Unit Cell DimensionsSize and shape of the repeating unit in the crystal
Space GroupSymmetry of the crystal lattice
Atomic Coordinates3D position of each atom in the molecule
Bond Lengths and AnglesPrecise geometric parameters of the molecule
Torsion AnglesConformation of the molecule in the solid state

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, CE-MS) for Purity Assessment and Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the purity assessment and analysis of Uridine 5'-diphospho-N-acetylmuramic acid in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most widely used technique for the analysis of UDP-MurNAc. Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate UDP-MurNAc from related compounds, such as other nucleotide sugars or degradation products. The mass spectrometer provides sensitive and selective detection, allowing for quantification and confirmation of the identity of the eluted peaks. LC-MS is crucial for monitoring the synthesis and purification of UDP-MurNAc and for studying its metabolism in biological systems.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its low volatility, direct analysis of intact UDP-MurNAc by GC-MS is not feasible. However, derivatization of the sugar moieties, for example, by silylation, could potentially allow for the analysis of its constituent monosaccharides after hydrolysis.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is another powerful technique for the analysis of charged species like UDP-MurNAc. The high separation efficiency of capillary electrophoresis combined with the sensitivity of mass spectrometry makes it suitable for analyzing small sample volumes and complex mixtures.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis of C₉H₁₇N₃NaO₁₁P₂ (if applicable)

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. As Uridine 5'-diphospho-N-acetylmuramic acid contains multiple chiral centers in its sugar moieties, it is expected to be CD active.

Computational and Theoretical Investigations of Cid 16219273

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal for predicting molecular geometry, electronic distribution, and reactivity.

For analogues of CID 16219273, such as N-phenylacetamide derivatives, DFT has been extensively applied to elucidate structural and electronic properties. xisdxjxsu.asia Theoretical studies often employ functionals like B3LYP to scrutinize bond lengths, angles, and dihedral angles, comparing results in the gas phase and in various solvents to understand environmental effects. xisdxjxsu.asia These calculations provide insights into the molecule's preferred conformations and intermolecular interactions. xisdxjxsu.asia

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. For instance, in a study on N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations were used to analyze the FMOs, which play a predominant role in the charge transfer ability and stability of the molecule. nih.gov

Furthermore, reactivity indices derived from quantum chemical calculations can predict the most likely sites for nucleophilic and electrophilic attacks. Molecular Electrostatic Potential (MESP) maps, for example, visualize the charge distribution around a molecule, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. scispace.com In a computational study on the alkaline hydrolysis of N-phenylacetamides, the electrostatic potential at the carbonyl carbon atom was found to be an accurate local reactivity index, correlating strongly with the reaction's rate-determining stage. acs.org

Table 1: Theoretical Descriptors Calculated for N-Arylacetamide Analogues

Descriptor Method Application Reference
Bond Lengths & Angles DFT (B3LYP/6-31G(d)) Geometric Optimization & Structural Analysis xisdxjxsu.asia
HOMO-LUMO Energy Gap DFT (B3LYP/6-31G(d,p)) Stability and Reactivity Prediction nih.gov
Mulliken Charge Distribution DFT (B3LYP/6-31G(d)) Electronic Structure & Charge Allocation xisdxjxsu.asia
Molecular Electrostatic Potential DFT Prediction of Reactive Sites scispace.com

Molecular Dynamics (MD) Simulations for Conformational Sampling, Solvent Effects, and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are invaluable for exploring a molecule's conformational landscape, the effects of solvent, and its interactions with other molecules, such as biological receptors.

MD simulations are also essential for understanding how a solvent environment influences molecular structure and behavior. By simulating the molecule in a box of explicit solvent molecules (e.g., water), researchers can observe how the solvent affects conformational preferences and intermolecular interactions, providing a more realistic model of the molecule's behavior in a biological context.

In Silico Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods are frequently used to predict spectroscopic properties, which can aid in the interpretation of experimental data or even guide the characterization of newly synthesized compounds.

For analogues of this compound, computational tools have been pivotal in assessing their spectral characteristics. xisdxjxsu.asia Theoretical vibrational analysis using DFT can predict infrared (IR) spectra, helping to assign experimental vibrational bands to specific molecular motions. xisdxjxsu.asia Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Visible). In one study, the theoretical absorption spectrum of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide was calculated using the TD-DFT method, revealing that a π–π* electronic transition was the major contributor to the observed absorption peak. nih.gov These in silico predictions are a powerful complement to experimental spectroscopy.

Table 2: Application of In Silico Spectroscopy for Acetanilide Analogues

Spectroscopic Technique Computational Method Information Gained Reference
Infrared (IR) Spectroscopy DFT (Vibrational Analysis) Assignment of vibrational frequencies xisdxjxsu.asia
UV-Visible Spectroscopy TD-DFT Prediction of electronic transitions nih.gov

Machine Learning and Artificial Intelligence Applications in Molecular Design and Synthesis Planning for Complex Molecules

Machine learning (ML) and artificial intelligence (AI) are revolutionizing molecular design and synthesis. These technologies can analyze vast chemical datasets to predict molecular properties, propose novel structures with desired activities, and plan efficient synthetic routes.

In the context of complex molecules like this compound and its analogues, ML models can be trained to predict the outcomes of chemical reactions, thereby streamlining synthesis. A recent study demonstrated that a random forest algorithm could reliably predict the conversion rate of amide bond synthesis using a small dataset of experimental results. pku.edu.cn The model was trained on molecular descriptors derived from quantum chemical calculations, showcasing the synergy between these computational approaches. pku.edu.cn

AI is also heavily utilized in computer-aided synthesis planning (CASP). researchgate.netnih.gov These programs use data from millions of published reactions to propose retrosynthetic pathways, breaking down a complex target molecule into simpler, commercially available starting materials. researchgate.netnih.gov For a novel compound like this compound, such tools could accelerate the development of a viable synthetic scheme, saving significant time and resources in the laboratory.

Cheminformatics for Database Analysis and Structure-Reactivity Relationship (SAR) Studies of Analogous Compounds

Cheminformatics involves the use of computational methods to analyze chemical data, often to establish relationships between a molecule's structure and its biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this field.

For classes of compounds analogous to this compound, QSAR studies have been instrumental in understanding the structural requirements for a specific biological effect. For instance, a QSAR study on a series of 2-chloro-N-arylacetamide derivatives identified key physicochemical properties influencing their antileishmanial activity. scielo.brdoaj.orgsemanticscholar.org The study found that the electronic character of the substituent on the aryl ring was important for the biological activity, while hydrophobicity also had an indirect influence. scielo.brdoaj.orgsemanticscholar.org

Similarly, in the development of novel antidepressants, a 3D-QSAR model was used to filter a database of molecules and predict their activity, leading to the identification of promising hit compounds. nih.gov These models use molecular descriptors—such as hydrophobicity (AlogP98), shape (Wiener, Kappa-1-AM), and electronic properties (Dipole-Mag)—to build a mathematical relationship with the observed biological activity. nih.gov Such studies would be essential to explore the potential therapeutic applications of this compound by comparing its predicted properties to those of known active analogues.

Table 3: Compound Names Mentioned

Compound Name
2-(5-methyl-2-phenyl-1H-indol-3-yl)acetic acid
N-phenylacetamide
N-arylacetamide
2-chloro-N-arylacetamide
N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide
2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide
Acetanilide

Broader Chemical and Environmental Contexts of Complex Organic Phosphate Nitrogen Compounds

Role in Prebiotic Chemistry and the Origins of Complex Molecular Systems

Complex organic phosphate-nitrogen compounds are central to theories on the origin of life, bridging the gap between simple inorganic molecules and the complex macromolecules essential for life, such as nucleic acids and proteins.

In the primordial Earth's environment, it is hypothesized that simpler organic molecules containing nitrogen and phosphorus could have formed and subsequently polymerized into more complex structures. uni-muenchen.de Nitrogenous compounds, potentially formed in the early Earth's atmosphere through high-energy events, are considered important precursors in prebiotic synthesis. researchgate.net The phosphorylation of organic molecules, a critical step in the formation of nucleotides and other essential biomolecules, is thought to have been facilitated by various plausible prebiotic phosphorylating agents. nih.gov

Research has shown that nitrogenous derivatives of phosphorus are effective phosphorylating agents, even in aqueous conditions, which helps to address the "prebiotic phosphorylation in water problem". nih.gov For instance, compounds with P-N bonds have been demonstrated to be relevant in the synthesis of prebiotic substrates. nih.gov The phosphorylation of amino acids, which can be divided into O-phosphorylation and N-phosphorylation, is a key process in which trimetaphosphate has been shown to react with amino acids in an acidic aqueous environment. frontiersin.org

The formation of peptides from amino acids, another crucial step towards life, could also have been mediated by phosphate (B84403) compounds. It has been demonstrated that trimetaphosphate and other linear polyphosphates can react with glycine (B1666218) to form diglycine, suggesting a pathway for prebiotic peptide synthesis. nih.gov

Environmental Fate and Transformation of Organophosphates and Nitrogenous Compounds

The environmental fate of complex organic phosphate-nitrogen compounds is of significant interest, particularly due to the widespread use of organophosphates as pesticides. wikipedia.orgnih.gov The degradation of these compounds in the environment is influenced by a variety of factors including microbial activity, pH, temperature, and sunlight. geoscienceworld.orgresearchgate.net

Degradation Pathways:

Biodegradation by microorganisms is a primary mechanism for the breakdown of organophosphates in many soils. researchgate.netscielo.org.mx Soil microbes can utilize these compounds as a source of carbon or phosphorus. researchgate.net The primary reactions involved in this degradation include hydrolysis, oxidative alkylation, and dealkylation. researchgate.net Hydrolysis, which can be both a chemical and biological process, is a significant step in the detoxification of organophosphates. scielo.org.mx The rate of chemical hydrolysis is pH-dependent. geoscienceworld.org

The nitrogen cycle, a fundamental biogeochemical process, governs the transformation of nitrogenous compounds in the environment. byjus.com This cycle involves processes such as nitrogen fixation, nitrification, denitrification, decay, and putrefaction, which convert nitrogen between its various organic and inorganic forms. byjus.com

Bioavailability in Soils:

The bioavailability of organophosphates and nitrogenous compounds in soil determines their potential uptake by organisms and their susceptibility to degradation. Sorption to soil particles can decrease the bioavailability of organophosphates, potentially leading to their persistence in the environment. geoscienceworld.org

Nitrogen availability in terrestrial ecosystems is a critical factor for productivity. nih.gov Organic nitrogen in fertilizers exists in both readily available inorganic forms (ammonium and nitrate) and a spectrum of organic forms with varying bioavailability. mdpi.com The bioavailability of nutrients in soil is influenced by factors such as soil pH and organic carbon content. usda.gov

Interactions with Inorganic Species and Mineral Surfaces in Geochemical and Environmental Systems

The interaction of complex organic phosphate-nitrogen compounds with inorganic species and mineral surfaces plays a crucial role in their environmental transport and fate. Adsorption to mineral surfaces can significantly impact the mobility and reactivity of these compounds. geoscienceworld.org

The surface charge of minerals, which is pH-dependent, influences the adsorption of charged molecules. geoscienceworld.org For instance, electrostatic attraction and surface complexation with iron and aluminum oxides are important interactions for ionogenic pesticides in soil. icm.edu.pl Van der Waals forces also contribute to the adsorption of pesticides on mineral surfaces, especially for molecules in close proximity to the surface. icm.edu.pl

The interaction of reactive nitrogen species with inorganic and organic compounds in water is a key area of study in understanding the transformation of pollutants. researchgate.netnih.gov These reactions can lead to the formation of various transformation products, including nitrogenous oxidized byproducts. researchgate.net

Bioinorganic Chemistry Perspectives on Metal Ion Coordination and Phosphoryl Transfer Mechanisms

The interaction of metal ions with phosphate groups is fundamental to many biological processes, including phosphoryl transfer reactions, which are central to energy metabolism and signal transduction. nih.gov

Metal Ion Coordination:

Divalent metal ions, such as Mg²⁺, often act as cofactors in enzyme-catalyzed phosphoryl transfer reactions. rutgers.edu These metal ions can coordinate with the phosphate groups of substrates like ATP, stabilizing the transition state and facilitating the reaction. libretexts.org The positively charged metal ions interact with the non-bridging phosphoryl oxygens, increasing the electrophilicity of the phosphorus atom. libretexts.org In biological systems, magnesium ions also play a crucial role in stabilizing the structure of nucleic acids by interacting with the phosphate backbone. aau.dk Transition metal phosphate complexes exhibit a variety of coordination modes, with phosphate binding to metals through one or more of its oxygen atoms. wikipedia.org

Phosphoryl Transfer Mechanisms:

Phosphoryl transfer reactions can proceed through several proposed mechanisms, including concerted (SN2-like), associative (addition-elimination), and dissociative (SN1-like) pathways. nih.govacs.org In a concerted mechanism, the nucleophile attacks the phosphorus center from the backside, leading to an inversion of stereochemistry at the phosphorus atom. libretexts.org An associative mechanism involves the formation of a pentavalent phosphorane intermediate. nih.gov The presence of metal ions can influence the specific mechanism and the structure of the transition state. acs.org

Supramolecular Assembly and Self-Organization of Analogous Systems

Supramolecular assembly, the spontaneous organization of molecules into well-defined structures through non-covalent interactions, is a key principle in both chemistry and biology. Complex organic molecules containing phosphate and nitrogen groups have the potential to participate in such self-assembly processes.

In biological systems, molecular self-assembly is a fundamental process, leading to the formation of structures like cell membranes and protein filaments. nih.gov Small molecules can also self-assemble to form supramolecular structures with emergent properties. nih.gov For example, the self-assembly of small molecules can be triggered by enzymatic reactions, such as the removal of a phosphate group, leading to the formation of nanoparticles or nanofibers. nih.gov The interactions between lipids and other molecules within a biomembrane are a prime example of supramolecular chemistry in a biological context. nih.gov

The study of supramolecular assemblies is crucial for understanding how complex systems can emerge from simpler components, a concept that is also relevant to the origins of life.

Future Research Trajectories and Methodological Innovations for Cid 16219273 Research

Development of Novel Synthetic Catalysts for Phosphorus-Nitrogen Bond Formation

The formation of phosphorus-nitrogen (P-N) bonds is a cornerstone in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Future research is directed towards developing highly efficient, selective, and sustainable catalytic systems for P-N bond formation. This includes exploring new transition metal catalysts, organocatalysts, and biocatalysts that can operate under milder conditions, reduce waste, and improve atom economy. Innovations in catalyst design are focusing on understanding reaction mechanisms at a molecular level to fine-tune catalytic activity and selectivity for specific P-N bond formations, which are crucial for constructing complex phosphate-containing structures. sigmaaldrich.comchemspider.com

Integration of Robotics and Automation in High-Throughput Synthesis and Screening of Complex Organic Molecules

The integration of robotics and automation is revolutionizing the synthesis and screening of complex organic molecules. High-throughput experimentation (HTE) platforms, powered by automation, enable the rapid exploration of vast chemical spaces, accelerating the discovery of new compounds with desired properties. Future efforts will focus on developing more sophisticated robotic systems capable of handling a broader range of reactions, including those involving sensitive reagents or complex multi-step syntheses. Furthermore, advancements in artificial intelligence (AI) and machine learning (ML) are being integrated with automated platforms to optimize reaction conditions, predict synthetic routes, and analyze screening data, thereby significantly enhancing the efficiency and success rate of discovering novel molecules. nih.gov

Advancements in In Situ Spectroscopic Monitoring of Chemical Reactions Involving C9H17N3NaO11P2

Real-time monitoring of chemical reactions using in situ spectroscopic techniques provides invaluable insights into reaction kinetics, intermediate formation, and mechanistic pathways. For complex organic molecules such as C9H17N3NaO11P2, advanced spectroscopic methods are essential for understanding reaction progress and ensuring product purity. Techniques like in situ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and Raman spectroscopy allow chemists to observe reactions as they happen, providing dynamic information that ex situ methods cannot capture. Future advancements will focus on developing hyphenated techniques, improving spectral resolution, and integrating these methods with automated synthesis platforms for closed-loop reaction optimization. nih.gov

Multiscale Modeling Approaches Combining Quantum Mechanics and Molecular Dynamics for Enhanced Predictive Power

Computational chemistry plays a pivotal role in understanding and predicting molecular behavior and reaction outcomes. Multiscale modeling, which combines the high accuracy of Quantum Mechanics (QM) for describing electronic structures and reaction mechanisms with the broader temporal and spatial scales of Molecular Dynamics (MD) simulations, offers unprecedented predictive power. For complex organic phosphates, these approaches can elucidate reaction pathways, predict thermodynamic and kinetic parameters, and model interactions with biological systems or materials. Future research will aim to refine these multiscale models, improve their computational efficiency, and expand their applicability to larger and more complex molecular systems, thereby accelerating the design and discovery process. civilejournal.org

Exploration of New Reaction Spaces via Chemoinformatic-Driven Discovery and Retrosynthesis

Challenges and Opportunities in Sustainable Chemical Synthesis of Complex Organic Phosphates

The synthesis of complex organic phosphates presents both challenges and opportunities in the realm of sustainable chemistry. Key challenges include managing hazardous reagents, minimizing energy consumption, reducing waste generation, and developing environmentally benign synthetic routes. Opportunities lie in adopting green chemistry principles, such as using renewable feedstocks, employing atom-economical reactions, utilizing safer solvents, and developing catalytic processes that are both efficient and environmentally responsible. Future research will prioritize the development of sustainable methodologies for synthesizing complex organic phosphates, aligning chemical production with global environmental goals. chemspider.comnih.gov

Q & A

Q. How can interdisciplinary collaboration enhance this compound research?

  • Methodological Answer : Establish partnerships with computational chemists for molecular docking studies, clinicians for translational relevance, and material scientists for formulation optimization. Use platforms like ResearchGate or ORCID to track contributions and ensure proper citation .

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